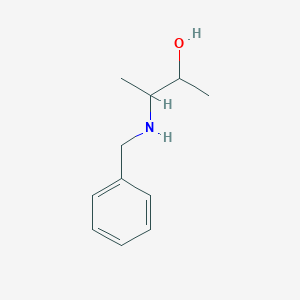
3-(Benzylamino)butan-2-ol
Overview
Description
3-(Benzylamino)butan-2-ol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzylamino)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzylamino)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chiral Resolution : BAB is synthesized from its Schiff base through catalytic hydrogenation over palladium, under mild conditions. This process is significant in producing optically active, cyclopropanecarboxylic acids, which are practically important compounds (Hegedüs et al., 2015).
Stereochemistry and Mechanistic Investigations : In a study on benzylation of alcohols, BAB's relevance is seen in understanding the stereochemical outcomes of reactions. This has implications for the synthesis of complex organic molecules (Keramane, Boyer, & Roque, 2001).
Analytical Characterization of Compounds : BAB is used in the analytical characterization of various substances, including cathinones and amphetamine derivatives. This is crucial in forensic and pharmaceutical research (Liu, Hua, Song, & Jia, 2022).
Supercritical Carbon Dioxide Applications : BAB has been used in the chiral resolution of racemic cyclopropanecarboxylic acids using supercritical carbon dioxide, which is a novel approach to achieving enantioselectivity in chemical synthesis (Varga et al., 2014).
Radiochemical Applications : BAB derivatives have been synthesized for radioligand applications in positron emission tomography, aiding in the study of beta-adrenergic receptors in vivo (Brady et al., 1991).
Pharmaceutical Research : In medicinal chemistry, BAB analogs have been explored for their potential as selective norepinephrine inhibitors, which can be used in the treatment of various conditions like pain (O'Neill et al., 2011).
Asymmetric Synthesis : BAB derivatives, synthesized from tartaric acid, have been utilized in asymmetric hydrogen transfer reduction of ketones. This has implications in the field of stereoselective synthesis (Aboulaala et al., 2005).
Chemical Reaction Intensification : BAB is also involved in intensifying chemical reactions like Diels-Alder transformations, showcasing its utility in enhancing reaction efficiencies (Kranjc & Kočevar, 2006).
Metabolic Studies : In studies on Lactobacillus brevis, BAB's influence on metabolic activities is explored. This is significant in understanding microbial metabolism and its applications in food and biotechnology (Hieke & Vollbrecht, 1980).
Building Blocks in Synthesis : BAB has been used as a building block in synthesizing chiral compounds, which are important in various synthetic applications (Dehmlow & Westerheide, 1992).
properties
IUPAC Name |
3-(benzylamino)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(10(2)13)12-8-11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIGJABCONSEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)butan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



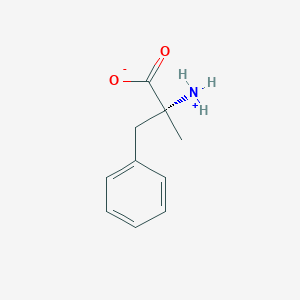
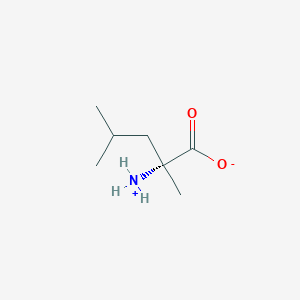
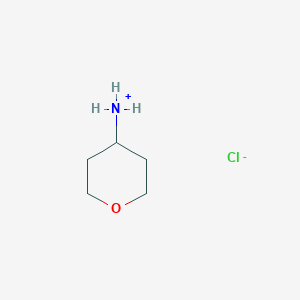
![(3S,4R)-4-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B7721192.png)
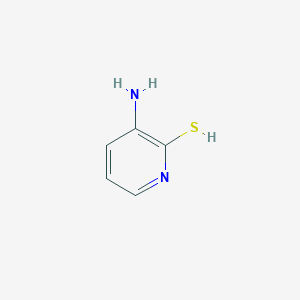
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B7721204.png)
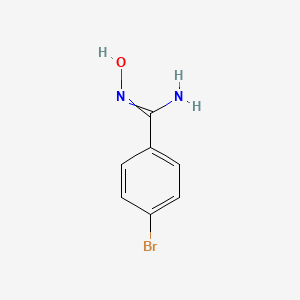
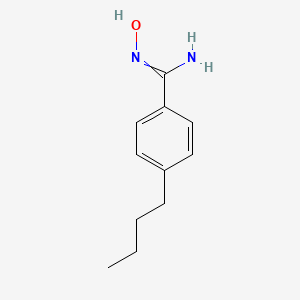
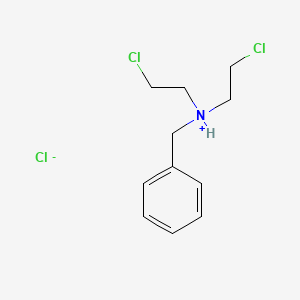
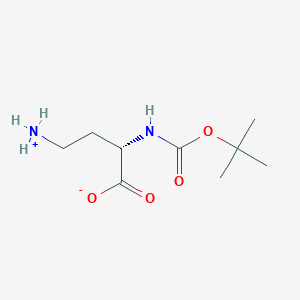
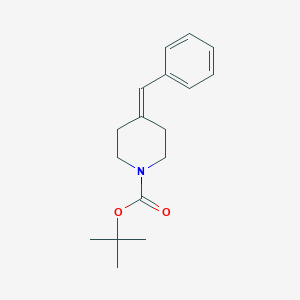
![(2S)-2-(benzylazaniumyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7721254.png)
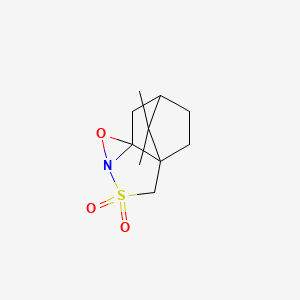
![[Amino(cyclopentyl)methylidene]azanium;chloride](/img/structure/B7721262.png)